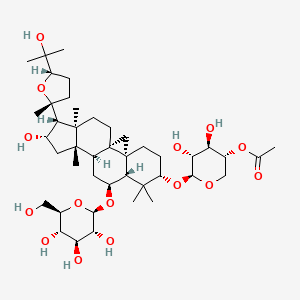![molecular formula C20H27F2NO4 B2902925 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone CAS No. 2097926-49-1](/img/structure/B2902925.png)
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone, also known as DAAO inhibitor, is a chemical compound that has been the subject of scientific research due to its potential therapeutic uses.
Mecanismo De Acción
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone inhibitor works by inhibiting the activity of this compound, which leads to an increase in the levels of D-amino acids in the brain. This increase in D-amino acids has been shown to have a neuroprotective effect and to improve cognitive function. This compound inhibitor has also been found to increase the levels of the neurotransmitter glycine, which has been implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects
This compound inhibitor has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of D-amino acids and glycine in the brain, which has been associated with improved cognitive function and neuroprotection. This compound inhibitor has also been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone inhibitor in lab experiments is its specificity for this compound. This allows researchers to study the effects of inhibiting this compound without affecting other enzymes or pathways. However, one limitation of using this compound inhibitor is its potential toxicity. High doses of this compound inhibitor have been found to cause liver toxicity in animal models.
Direcciones Futuras
There are several future directions for research on (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone inhibitor. One area of interest is its potential use in the treatment of schizophrenia. Clinical trials have shown promising results, and further research is needed to determine its efficacy and safety. Another area of interest is its potential use in the treatment of Alzheimer's disease. This compound inhibitor has been found to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Finally, there is interest in developing more potent and selective this compound inhibitors with fewer side effects.
Métodos De Síntesis
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone inhibitor involves a multi-step process that starts with the reaction of 3,4,5-triethoxybenzaldehyde with 1,1-difluoro-2,3-epoxypropane in the presence of a catalyst. The resulting intermediate is then reacted with 6-aminotetrahydro-1,3-oxazine to form the final product, this compound inhibitor.
Aplicaciones Científicas De Investigación
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone inhibitor has been the subject of scientific research due to its potential therapeutic uses. It has been found to be a potent inhibitor of D-amino acid oxidase (this compound), an enzyme that catalyzes the oxidative deamination of D-amino acids. This compound inhibitor has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Propiedades
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2NO4/c1-4-25-15-11-14(12-16(26-5-2)17(15)27-6-3)18(24)23-9-7-19(8-10-23)13-20(19,21)22/h11-12H,4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARCFEKEHMMTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2902845.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide](/img/structure/B2902846.png)






![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one;hydrochloride](/img/structure/B2902859.png)
![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2902860.png)

